4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a complex heterocyclic framework. Its molecular formula is C19H15N3O4S, with a molecular weight of approximately 381.4 g/mol (calculated from ). Key structural elements include:
- A pyrrol-2-one lactone ring, which is substituted at positions 1, 3, 4, and 3.
- A 5-methylisoxazol-3-yl group at position 1, contributing nitrogen-oxygen heterocyclic character.
- A p-tolyl (4-methylphenyl) group at position 5, enhancing hydrophobic interactions.
- A hydroxyl group at position 3, which may participate in intramolecular hydrogen bonding or serve as a site for further functionalization.
Propriétés
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-11-5-7-13(8-6-11)17-16(18(23)14-4-3-9-26-14)19(24)20(25)22(17)15-10-12(2)27-21-15/h3-10,17,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCTFMCOSOXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one , often referred to as a pyrrole derivative, exhibits a complex structure that incorporates multiple functional groups. This article aims to explore its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately . The structure features:
- A pyrrole ring , which is known for its biological significance.
- A furan moiety , contributing to its reactivity and potential biological interactions.
- An isoxazole group , which is often associated with various pharmacological effects.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds similar to 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant antimicrobial activity. A comparative study showed that derivatives containing the furan and isoxazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-(furan-2-carbonyl)-3-hydroxyisoxazole | Antimicrobial | |
| 5-methylisoxazole derivatives | Anti-inflammatory |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar pyrrole derivatives have been documented to interact with various cellular pathways, leading to apoptosis in cancer cells.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The presence of functional groups may allow it to interact with specific enzymes, inhibiting their activity.
- Receptor Binding : The compound may bind to receptors involved in inflammatory and cancer pathways, modulating their activity.
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Mosul evaluated the antimicrobial properties of several pyrrole derivatives, including those related to our compound. The findings indicated moderate to high efficacy against common pathogens, supporting the potential use of these compounds in therapeutic applications.
Anticancer Research
Another study focused on the anticancer potential of pyrrole derivatives demonstrated that compounds with similar structures could induce cell cycle arrest and promote apoptosis in various cancer cell lines. This suggests that 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one might share similar properties.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Heterocyclic Core Modifications
- Isoxazole vs. Thiadiazole : Replacing the 5-methylisoxazole in the target compound with a 5-methyl-1,3,4-thiadiazole () introduces sulfur, which may alter electronic properties (e.g., increased polarizability) and binding affinity. Thiadiazoles are often associated with enhanced antimicrobial activity .
- Pyrrol-2-one vs. Furan-2-one : The lactone ring in the target compound (pyrrol-2-one) differs from furan-2-ones () in ring size and hydrogen-bonding capacity. Pyrrolones generally exhibit greater conformational flexibility.
Physicochemical Properties
- Hydrophobicity: The p-tolyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholinoethyl in ).
- Solubility : Hydroxyl and carbonyl groups may improve aqueous solubility, but this is counterbalanced by aromatic substituents.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one?
- Methodology : The core pyrrol-2-one scaffold can be synthesized via base-assisted cyclization of β-diketone precursors or through condensation reactions involving substituted amines or phenols. For example, substituted pyrrol-2-ones are often synthesized by refluxing intermediates in acetic acid (AcOH) to promote cyclization, followed by purification via column chromatography or recrystallization from ethanol . The furan and isoxazole moieties may be introduced via Suzuki coupling or nucleophilic substitution, depending on the starting materials.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying substituent positions, particularly distinguishing between aromatic protons (e.g., p-tolyl groups) and hydroxyl/furan protons. Overlapping signals in crowded regions (e.g., 6.5–8.0 ppm) may require 2D NMR (COSY, HSQC) for resolution .
- FTIR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at ~3200–3500 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns, ensuring no impurities are present .
Q. How are reaction yields optimized during multi-step syntheses of similar heterocyclic compounds?
- Methodology : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling reactions for isoxazole/furan integration.
- Temperature control : Reflux conditions (e.g., 80–100°C in AcOH) balance reaction rate and side-product formation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR or HRMS) be resolved during structural elucidation?
- Methodology :
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, especially in crowded aromatic regions .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) minimize signal interference.
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, cross-validating experimental data .
- X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation when spectral data are inconclusive .
Q. What strategies mitigate degradation or instability of the pyrrol-2-one core under varying conditions?
- Methodology :
- pH Control : Buffered solutions (pH 6–8) stabilize the hydroxyl and carbonyl groups.
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Lyophilization : Freeze-drying hygroscopic intermediates reduces hydrolytic degradation.
Q. How do steric and electronic effects of substituents (e.g., p-tolyl, 5-methylisoxazole) influence reactivity in downstream functionalization?
- Methodology :
- Steric Effects : Bulky groups (e.g., p-tolyl) hinder nucleophilic attacks at the pyrrol-2-one carbonyl. Computational tools (e.g., molecular docking) predict steric clashes in active sites .
- Electronic Effects : Electron-withdrawing groups (e.g., isoxazole) increase electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. Hammett plots correlate substituent effects with reaction rates .
Q. What computational approaches are used to predict the biological activity or binding affinity of this compound?
- Methodology :
- Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., enzymes or receptors) using the compound’s 3D structure .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodology :
- Purity Assessment : Reanalyze samples via HPLC to rule out impurities affecting physical properties .
- Inter-laboratory Validation : Compare data with standardized protocols (e.g., USP methods) to identify instrumentation biases.
- Meta-Analysis : Review synthesis conditions (e.g., solvent, heating rate) that may lead to polymorphic forms with distinct melting points .
Experimental Design Considerations
Q. What factorial design principles apply when optimizing the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Use a central composite design to evaluate variables (e.g., catalyst loading, temperature) and their interactions. Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
- Taguchi Methods : Orthogonal arrays minimize experimental runs while maximizing data robustness for multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
